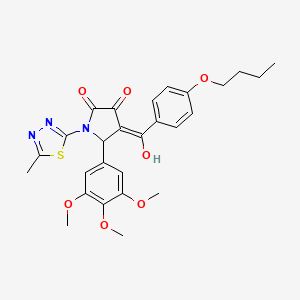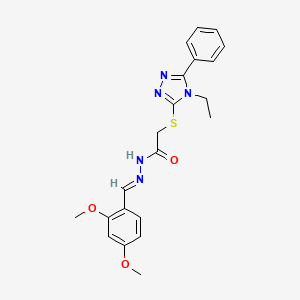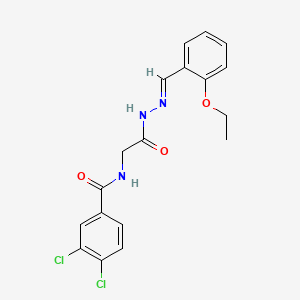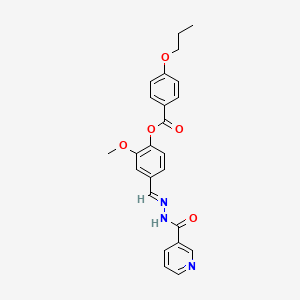![molecular formula C25H20F3N5OS B12026631 2-{[5-(4-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-{(E)-[4-(trifluoromethyl)phenyl]methylidene}acetohydrazide](/img/structure/B12026631.png)
2-{[5-(4-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-{(E)-[4-(trifluoromethyl)phenyl]methylidene}acetohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound, with the chemical formula C26H22F3N5O2S , is a fascinating hybrid molecule that combines features from both triazoles and hydrazides. Let’s explore its properties and applications.
Preparation Methods
Synthetic Routes:: The synthesis of this compound involves several steps
Formation of the Triazole Ring: Starting from appropriate precursors, a 1,2,4-triazole ring is formed through cyclization reactions.
Introduction of the Sulfanyl Group: The sulfanyl (thiol) group is introduced via a suitable synthetic route.
Hydrazide Formation: The hydrazide moiety is incorporated by reacting the compound with an appropriate acylating agent.
Methylidene Group Addition: The methylidene group is added to the hydrazide, yielding the final product.
Industrial Production:: While industrial-scale production methods are proprietary, researchers have successfully synthesized this compound in the lab.
Chemical Reactions Analysis
Reactivity::
Oxidation and Reduction: The triazole ring and sulfanyl group can participate in redox reactions.
Substitution Reactions: The phenyl and methyl groups are susceptible to substitution.
Common Reagents and Conditions:
Major Products:: The compound can undergo various transformations, leading to derivatives with modified functional groups.
Scientific Research Applications
Chemistry::
Catalysis: The sulfanyl group can act as a ligand in transition metal catalysis.
Bioconjugation: Researchers use this compound for bioorthogonal labeling and drug delivery.
Anticancer Potential: Investigations suggest that derivatives of this compound exhibit anticancer activity.
Antimicrobial Properties: Some derivatives show promise as antimicrobial agents.
Materials Science: The compound’s unique structure may find applications in materials science.
Mechanism of Action
The exact mechanism remains an active area of research. it likely involves interactions with specific molecular targets or pathways, influencing cellular processes.
Comparison with Similar Compounds
While this compound is relatively rare, it shares features with other triazole-based compounds, such as N’-[(E)-(2,4-dichlorophenyl)methylidene]-2-{[5-(4-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide . Its trifluoromethyl-substituted phenyl group sets it apart.
Properties
Molecular Formula |
C25H20F3N5OS |
|---|---|
Molecular Weight |
495.5 g/mol |
IUPAC Name |
2-[[5-(4-methylphenyl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]-N-[(E)-[4-(trifluoromethyl)phenyl]methylideneamino]acetamide |
InChI |
InChI=1S/C25H20F3N5OS/c1-17-7-11-19(12-8-17)23-31-32-24(33(23)21-5-3-2-4-6-21)35-16-22(34)30-29-15-18-9-13-20(14-10-18)25(26,27)28/h2-15H,16H2,1H3,(H,30,34)/b29-15+ |
InChI Key |
GXAVNFQXSFWKCO-WKULSOCRSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)C2=NN=C(N2C3=CC=CC=C3)SCC(=O)N/N=C/C4=CC=C(C=C4)C(F)(F)F |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN=C(N2C3=CC=CC=C3)SCC(=O)NN=CC4=CC=C(C=C4)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![3-(4-isobutylphenyl)-N'-[(E)-1-(3-nitrophenyl)ethylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B12026574.png)
![2-((3Z)-3-{3-[2-(4-methoxyphenyl)ethyl]-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene}-2-oxo-2,3-dihydro-1H-indol-1-yl)-N-(2-phenylethyl)acetamide](/img/structure/B12026577.png)
![5-[4-(benzyloxy)-3-methoxyphenyl]-4-{4-[(4-fluorobenzyl)oxy]benzoyl}-3-hydroxy-1-[3-(4-morpholinyl)propyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12026578.png)

![4-(4-Butoxy-3-methylbenzoyl)-1-[2-(diethylamino)ethyl]-3-hydroxy-5-(4-pyridinyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12026584.png)
![N-(3-Chloro-4-fluorophenyl)-6-[(5E)-4-oxo-5-(2-thienylmethylene)-2-thioxo-1,3-thiazolidin-3-YL]hexanamide](/img/structure/B12026591.png)
![11-[(5Z)-5-(1-{2-[(2,6-dimethylphenyl)amino]-2-oxoethyl}-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]undecanoic acid](/img/structure/B12026598.png)
![N'-[(E)-(3,5-dibromo-2-hydroxyphenyl)methylidene]-2-(thiophen-2-yl)acetohydrazide](/img/structure/B12026599.png)

![2-iodo-N-[2-oxo-2-[(2E)-2-[(4-phenylmethoxyphenyl)methylidene]hydrazinyl]ethyl]benzamide](/img/structure/B12026610.png)
![2-(cyclohexylamino)-3-{(Z)-[3-(4-methoxybenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12026616.png)

